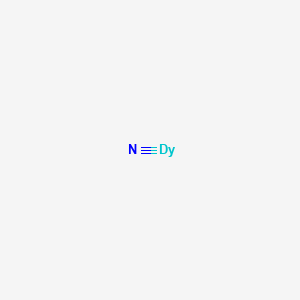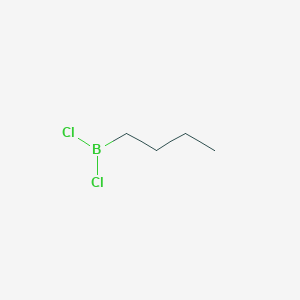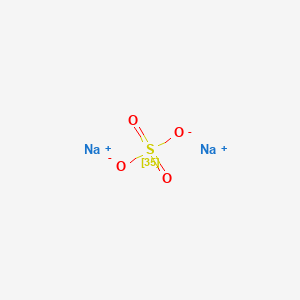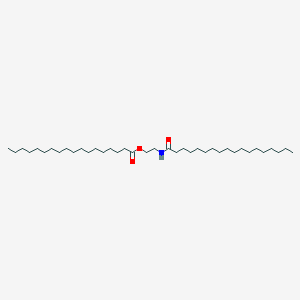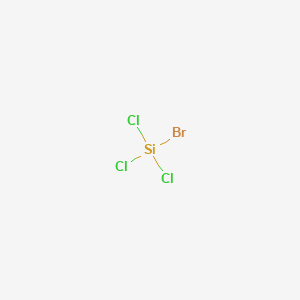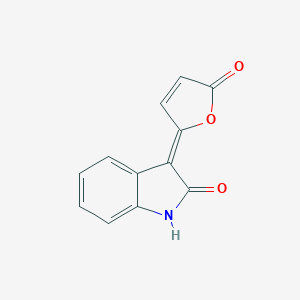
(3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one, also known as oxindole, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of (3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one depends on its specific application. In medicinal chemistry, this compound has been shown to inhibit enzymes such as protein kinases and histone deacetylases, which play important roles in cancer cell proliferation and survival. In organic synthesis, (3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one can undergo various reactions, including nucleophilic addition, oxidation, and reduction, depending on the reaction conditions. In material science, this compound exhibits fluorescence properties due to its rigid structure and conjugated system.
Effets Biochimiques Et Physiologiques
(3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one has been shown to have various biochemical and physiological effects, depending on its specific application. In medicinal chemistry, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In organic synthesis, (3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one can act as a nucleophile or an electrophile, depending on the reaction conditions. In material science, this compound exhibits fluorescence properties due to its rigid structure and conjugated system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one in lab experiments include its ease of synthesis, its potential as a building block for the synthesis of other heterocyclic compounds, and its potential as a fluorescent material. The limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the research on (3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one. These include:
1. Further studies on the anticancer properties of this compound, including its ability to induce cell cycle arrest and apoptosis in cancer cells.
2. Development of new synthetic methods for (3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one and its derivatives.
3. Exploration of the potential of this compound as a fluorescent material for use in organic electronics.
4. Investigation of the potential of (3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one as an inhibitor of other enzymes, such as kinases and phosphatases.
5. Study of the potential of this compound as a building block for the synthesis of other heterocyclic compounds.
Conclusion:
In conclusion, (3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. It has been shown to have various biochemical and physiological effects, and its potential as a fluorescent material and as a building block for the synthesis of other heterocyclic compounds has been explored. There are several future directions for the research on (3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one, including further studies on its anticancer properties, development of new synthetic methods, exploration of its potential as a fluorescent material, investigation of its potential as an enzyme inhibitor, and study of its potential as a building block for the synthesis of other heterocyclic compounds.
Méthodes De Synthèse
(3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one can be synthesized using different methods, including the Hantzsch reaction, the Gewald reaction, and the Pictet-Spengler reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine in the presence of a catalyst. The Gewald reaction involves the reaction of a β-ketoester with a thiocarbonyl compound in the presence of a base and a catalyst. The Pictet-Spengler reaction involves the reaction of an amino-alcohol with an aldehyde or ketone in the presence of an acid catalyst.
Applications De Recherche Scientifique
(3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one has been used in various scientific research applications, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as well as its ability to inhibit enzymes such as protein kinases and histone deacetylases. In organic synthesis, (3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one has been used as a building block for the synthesis of other heterocyclic compounds. In material science, this compound has been studied for its potential as a fluorescent material and as a component in organic electronics.
Propriétés
Numéro CAS |
13191-62-3 |
|---|---|
Nom du produit |
(3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one |
Formule moléculaire |
C12H7NO3 |
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
3-(5-hydroxyfuran-2-yl)indol-2-one |
InChI |
InChI=1S/C12H7NO3/c14-10-6-5-9(16-10)11-7-3-1-2-4-8(7)13-12(11)15/h1-6,14H |
Clé InChI |
UYNCDWCUUWDQJP-LUAWRHEFSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)/C(=C/3\C=CC(=O)O3)/C(=O)N2 |
SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=CC=C(O3)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC(=O)O3)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



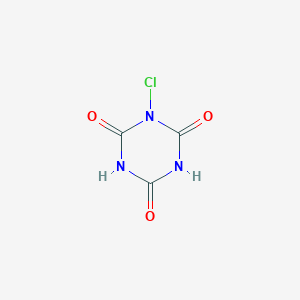
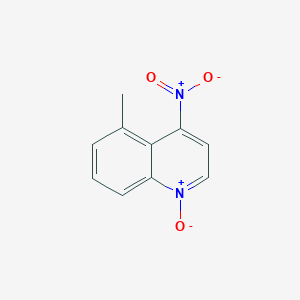
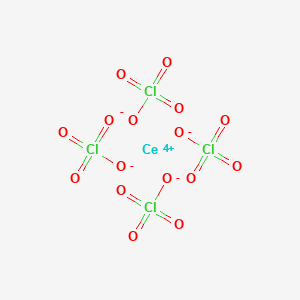
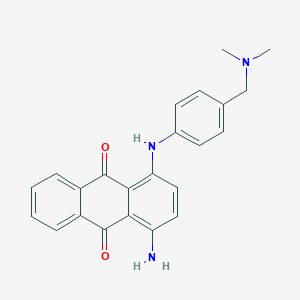
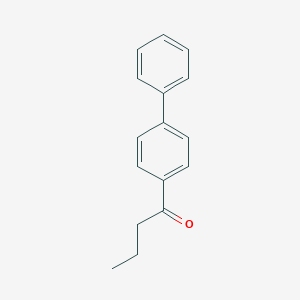
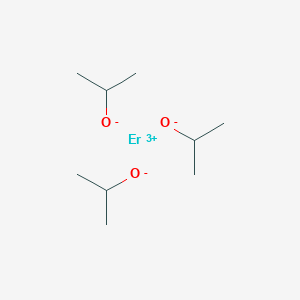
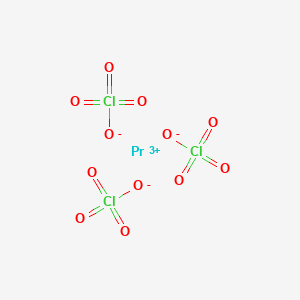
![Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B81834.png)
![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B81835.png)
